molecular formula C18H40N2O B14514469 1-[(2-Aminoethyl)amino]hexadecan-2-OL CAS No. 62746-02-5

1-[(2-Aminoethyl)amino]hexadecan-2-OL

Cat. No.: B14514469
CAS No.: 62746-02-5
M. Wt: 300.5 g/mol
InChI Key: QVRADJKIFDSWKV-UHFFFAOYSA-N
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Description

1-[(2-Aminoethyl)amino]hexadecan-2-OL is a synthetic amphiphilic molecule featuring a 16-carbon alkyl chain (hexadecane) with a hydroxyl group (-OH) at the second carbon and a secondary amine group linked to a 2-aminoethyl moiety at the first carbon. Its molecular formula is C₁₈H₄₀N₂O, combining hydrophobic and hydrophilic regions, which may influence solubility, membrane interaction, and biological activity.

Properties

CAS No.

62746-02-5

Molecular Formula

C18H40N2O

Molecular Weight

300.5 g/mol

IUPAC Name

1-(2-aminoethylamino)hexadecan-2-ol

InChI

InChI=1S/C18H40N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18(21)17-20-16-15-19/h18,20-21H,2-17,19H2,1H3

InChI Key

QVRADJKIFDSWKV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCC(CNCCN)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Aminoethyl)amino]hexadecan-2-OL typically involves the reaction of hexadecan-2-OL with 2-aminoethylamine. The reaction is usually carried out under controlled conditions to ensure the correct formation of the desired product. The process may involve the use of catalysts and specific solvents to facilitate the reaction and improve yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification and distillation to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-[(2-Aminoethyl)amino]hexadecan-2-OL can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.

    Substitution Reagents: Halogenating agents and other nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

1-[(2-Aminoethyl)amino]hexadecan-2-OL has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other complex molecules.

    Biology: The compound can be used in studies involving cell membrane interactions due to its amphiphilic nature.

    Medicine: Research may explore its potential as a drug delivery agent or in the formulation of pharmaceuticals.

    Industry: It can be used in the production of surfactants and emulsifiers due to its surface-active properties.

Mechanism of Action

The mechanism by which 1-[(2-Aminoethyl)amino]hexadecan-2-OL exerts its effects involves its interaction with molecular targets such as cell membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and permeability. This can influence various cellular processes and pathways.

Comparison with Similar Compounds

Structural Analogs with Varying Chain Lengths

  • 1-Aminohexan-2-ol (C₆H₁₅NO): This shorter-chain analog (6 carbons) shares the hydroxyl and primary amine groups but lacks the aminoethyl extension and long alkyl chain. The reduced hydrophobicity likely limits its utility in membrane-associated processes compared to the C16 compound. However, its smaller size may enhance aqueous solubility, making it more suitable for applications requiring rapid diffusion .
  • Dodecan-1-ol (C₁₂H₂₆O): A 12-carbon alcohol with a terminal -OH group, dodecan-1-ol is purely hydrophobic except for the hydroxyl. Unlike 1-[(2-Aminoethyl)amino]hexadecan-2-OL, it lacks amine functionalities, limiting its ability to form hydrogen bonds or participate in acid-base interactions. Its primary use is in surfactants or emulsifiers, whereas the target compound’s amine groups could enable pH-dependent behavior or catalytic activity .

Functional Group Modifications

  • 2-Tridecen-1-ol,1-acetate (C₁₅H₂₈O₂): This esterified compound replaces the amine and hydroxyl groups with an acetate ester and a double bond. The unsaturated bond may confer rigidity, contrasting with the flexibility of the target compound’s alkyl chain .
  • 1-[2-Thiazol-4-yl-(2-aminoethyl)]-4-n-propylpiperazine derivatives: These H3-receptor antagonists () share the 2-aminoethylamine motif but incorporate heterocyclic thiazol rings and piperazine groups. The thiazol-5-yl derivatives exhibited higher potency (pA₂ up to 8.27) than thiazol-4-yl analogs, highlighting the critical role of substituent positioning. By comparison, this compound’s lack of aromatic rings may reduce receptor affinity but improve biocompatibility .

Data Table: Key Properties of Compared Compounds

Compound Name Molecular Formula Key Functional Groups Biological Activity (pA₂) Applications
This compound C₁₈H₄₀N₂O -OH, -NHCH₂CH₂NH₂ Not reported Surfactants, drug delivery
1-Aminohexan-2-ol C₆H₁₅NO -OH, -NH₂ Not reported Solubilization agents
Dodecan-1-ol C₁₂H₂₆O -OH Not reported Surfactants, emulsifiers
1-[2-Thiazol-5-yl-(2-aminoethyl)]-4-n-propylpiperazine C₁₃H₂₃N₅S -NHCH₂CH₂NH-, thiazole, piperazine 8.27 H3-receptor antagonists
1-(2-Aminoethyl)-3-methylimidazolium hexafluorophosphate C₆H₁₂N₃PF₆ -NHCH₂CH₂-, imidazolium Not applicable Catalytic ligands

Research Findings and Mechanistic Insights

  • However, excessive chain length (e.g., >C12) may reduce aqueous solubility, necessitating formulation optimization .
  • Functional Group Positioning: Substitutent placement profoundly impacts activity. In thiazol derivatives, the 5-yl position increased H3 antagonism potency by 10-fold compared to 4-yl analogs . For this compound, the proximity of the hydroxyl and amine groups may stabilize intramolecular hydrogen bonds, altering conformational flexibility.
  • Synergy in Multi-Functional Compounds: The coexistence of -OH and -NH groups in the target compound enables dual hydrogen-bond donor capacity, which could enhance interactions with polar targets (e.g., enzymes, nucleic acids). This contrasts with mono-functional analogs like dodecan-1-ol .

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